ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate

scaffold topology regiochemistry pharmacophore diversity

Directly source the advanced 1,6-naphthyridinone scaffold (CAS 866008-72-2) to bypass multi-step core synthesis. Unlike generic fragments, this building block integrates four functional determinants—a 5-oxo lactam, a 7-amino H-bond donor, an 8-cyano electron-withdrawing acceptor, and an N6-ethyl benzoate vector—in a single, rigid intermediate. This specific geometry mimics the adenine hinge-binding motif for ATP-competitive kinase programs (e.g., Akt, c-Met) and enables parallel library enumeration. Substituting with regioisomers risks phenotype loss; only this exact CAS ensures SAR reproducibility and direct modular diversification for PROTAC or fluorescent probe applications.

Molecular Formula C18H14N4O3
Molecular Weight 334.335
CAS No. 866008-72-2
Cat. No. B2641380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate
CAS866008-72-2
Molecular FormulaC18H14N4O3
Molecular Weight334.335
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=CC=N3)C#N)N
InChIInChI=1S/C18H14N4O3/c1-2-25-18(24)11-5-7-12(8-6-11)22-16(20)14(10-19)15-13(17(22)23)4-3-9-21-15/h3-9H,2,20H2,1H3
InChIKeyZAWOWQYTBQJDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate (CAS 866008-72-2): Chemical Identity, Scaffold Class, and Procurement-Relevant Structural Profile


Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate (CAS 866008-72-2; MFCD05670161) is a fully aromatic 1,6-naphthyridin-6(5H)-one derivative bearing a 7-amino-8-cyano substitution pattern and an ethyl benzoate N6-aryl appendage [1]. The compound presents a molecular formula of C18H14N4O3 (MW 334.33 g/mol) [1]. The 1,6-naphthyridine scaffold is recognized as a privileged kinase-inhibitor and AChE-inhibitor core [2], and the specific arrangement of a 5-oxo group, 7-amino donor, 8-cyano acceptor, and ethyl carboxylate substituent creates a dense, hydrogen-bond-capable pharmacophore that distinguishes it from common 1,7- or 1,8-naphthyridine regioisomers [2]. Commercially, the compound is available as a research-grade building block from multiple independent suppliers for early-stage medicinal chemistry and library synthesis [1].

Why Generic 1,6-Naphthyridine Substitution Fails: Structural Uniqueness of Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate (866008-72-2)


Substituting 866008-72-2 with a generic 1,6-naphthyridine or even a close structural analog carries substantial risk of phenotype loss because the compound integrates four interacting functional determinants simultaneously: (i) the 5-oxo group enforces a specific lactam tautomer state and modulates ring electronics, (ii) the 7-amino group serves as a hydrogen-bond donor, (iii) the 8-cyano group acts as a strong electron-withdrawing and H-bond-accepting substituent that influences ring reactivity and target binding, and (iv) the ethyl 4-benzenecarboxylate N6-substituent contributes both steric bulk and an additional ester pharmacophore [1]. Compounds that share the same molecular formula but differ in scaffold topology—such as WAY-637493 (a Fyn kinase inhibitor with a distinct fused-ring architecture) or HDAC-IN-70 (an HDAC6 inhibitor built on a different core)—illustrate how identical atom counts produce unrelated biological profiles [2]. Consequently, any screening campaign or SAR study that replaces 866008-72-2 with a superficially similar naphthyridine analog may lose the precise geometry required for target engagement, making direct procurement of this specific CAS number essential for experimental reproducibility.

Quantitative Differentiation Evidence: Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate (866008-72-2) vs. Structural Analogs


Scaffold Topology: 1,6-Naphthyridin-6(5H)-one Core vs. Alternative Regioisomers and Non-Naphthyridine C18H14N4O3 Isomers

The target compound features a 1,6-naphthyridin-6(5H)-one core with 5-oxo, 7-amino, and 8-cyano substitution. In contrast, WAY-637493 (CAS 791600-64-1), which shares the identical molecular formula (C18H14N4O3, MW 334.33), possesses a completely different fused-ring architecture and is reported as a Fyn kinase inhibitor . Similarly, HDAC-IN-70 (Compound 4c) also shares the C18H14N4O3 formula but is built on a distinct heterocyclic core and exhibits HDAC6 inhibition (IC50 64.13 nM) and HDAC1 inhibition (IC50 166 nM) [1]. No published IC50, Ki, or target-engagement data are currently available for the target compound itself, preventing direct activity comparison [2]. The 1,6-regiochemistry differentiates the target from 1,7- and 1,8-naphthyridine-based inhibitors reported in the Akt (US8614221) and PDE4 patent families [3].

scaffold topology regiochemistry pharmacophore diversity building block differentiation

Substituent Electronics: 7-Amino-8-cyano Donor-Acceptor Pair vs. Unsubstituted or Mono-substituted Naphthyridine Analogs

The 7-amino group (σp = -0.66) and 8-cyano group (σp = +0.66) form a complementary electron-donating/electron-withdrawing pair directly conjugated through the naphthyridine π-system, a feature absent in the unsubstituted 1,6-naphthyridin-6(5H)-one core (no 7- or 8-substituents) and in mono-substituted analogs such as 3-cyano-1,6-naphthyridines reported in the Wyeth kinase inhibitor patent family [1]. This push-pull arrangement not only modulates the ground-state dipole moment and UV-vis absorption profile (a differentiator for spectroscopic tracking) but also provides two additional hydrogen-bonding interaction points (NH2 donor, CN acceptor) that simpler naphthyridine building blocks lack [2]. No experimental logP or pKa values are published for the target compound; however, the calculated H-bond donor count is 1 (NH2) and H-bond acceptor count is 6, per vendor structural data [3].

Hammett substituent constants push-pull chromophore hydrogen bond capacity medicinal chemistry design

Synthetic Tractability: Pre-functionalized N6-Aryl Ester vs. NH-Unsubstituted 1,6-Naphthyridinone Cores

The target compound carries an ethyl 4-benzenecarboxylate substituent at the N6 position, a pre-installed aryl ester that can directly participate in amide bond formation, hydrolysis to the free carboxylic acid, or reduction to the benzyl alcohol. In contrast, the unadorned 1,6-naphthyridin-6(5H)-one (CAS 601515-97-3) lacks any N6 substitution and requires a separate N-arylation step—often low-yielding due to the poor nucleophilicity of the lactam nitrogen—to introduce a comparable aryl ester functionality . The commercial availability of 866008-72-2 at 90% purity (per AiFChem catalog) [1] and its listing with multiple independent vendors (Ambeed, BLD Pharmatech) indicates a reproducible synthetic route and multi-source procurement security that less common bespoke naphthyridine intermediates may not yet offer.

N-arylation synthetic efficiency building block versatility parallel library synthesis

Hit-to-Lead Starting Point: Functional Group Density vs. Fragment-Like 1,6-Naphthyridine Building Blocks

With a molecular weight of 334.33 g/mol and four distinct functional groups (oxo, amino, cyano, ethyl ester), 866008-72-2 occupies a property space intermediate between fragment-sized 1,6-naphthyridine building blocks (MW <250) and fully elaborated lead compounds (MW >400). This places it in a 'lead-like' window suitable for hit-to-lead optimization without the synthetic burden of late-stage decoration. Fragment-sized comparators such as 1,6-naphthyridin-6(5H)-one (MW 146.15) or 1,6-naphthyridine-3-carbonitrile (C9H5N3, MW ~155) lack the substitution density needed to explore multiple binding contacts simultaneously [1]. The target compound's five rotatable bonds and moderate size also distinguish it from larger, less tractable naphthyridine leads in the Akt inhibitor space (e.g., triazolo[3,4-f]-1,6-naphthyridines with MW >500) [2]. No experimental solubility or permeability data are published; however, the presence of the ethyl ester and polar cyano/amino groups provides handles for property optimization.

lead-like properties fragment-based drug discovery functional group density screening library design

Orthogonal Reactivity: 8-Cyano and 7-Amino as Tractable Handles for Library Enumeration vs. Inert Scaffolds

The 7-amino group can undergo acylation, sulfonylation, reductive amination, or diazotization, while the 8-cyano group can be hydrolyzed to a carboxamide/carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole via [3+2] cycloaddition. This dual orthogonal reactivity is not present in 1,6-naphthyridine building blocks such as 1,6-naphthyridin-6(5H)-one (no amino group) or 6-amino-1,6-naphthyridine analogs (no cyano group) . The ethyl benzoate ester at N6 provides a third, distinct handle (hydrolysis, aminolysis, reduction) that is orthogonal to both the 7-amino and 8-cyano groups. In contrast, Akt inhibitor patents describe naphthyridines where the core is fused or fully elaborated, leaving fewer derivatization sites for library expansion [1]. No kinetic or yield data for specific derivatizations of this compound have been published, and the following potential reactivities are inferred from standard organic chemistry principles applicable to aromatic amines and nitriles in similar heterocyclic systems.

parallel synthesis cyano group reactivity amino group derivatization library enumeration

Optimal Research and Industrial Application Scenarios for Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate (866008-72-2)


Focused Kinase-Directed Library Synthesis Using a Pre-Functionalized 1,6-Naphthyridine Scaffold

Medicinal chemistry teams building compound libraries targeting the ATP-binding pocket of kinases (e.g., Akt, c-Met, or Fyn) can deploy 866008-72-2 as a central scaffold. The pre-installed 7-amino-8-cyano donor-acceptor pair mimics the hinge-binding motif of adenine, while the N6-ethyl benzoate provides a vector toward the solvent-exposed or hydrophobic back pocket, depending on the target [1]. Unlike simple 1,6-naphthyridine fragments that require sequential functionalization, this advanced intermediate allows parallel library enumeration at three chemically distinct positions, accelerating SAR exploration [2].

Acetylcholinesterase Inhibitor Lead Optimization Leveraging the 1,6-Naphthyridinone Core

Given that hexahydro-1,6-naphthyridine derivatives have demonstrated AChE inhibition with IC50 values in the low micromolar range (e.g., 2.12 µM for compound 4e) [1], the structurally related aromatic 1,6-naphthyridinone system of 866008-72-2 offers a conformationally constrained, oxidized scaffold for exploring AChE active-site interactions. The 7-amino and 8-cyano groups can interact with the catalytic triad and peripheral anionic site residues, and the ethyl benzoate group can be diversified to optimize blood-brain barrier penetration for CNS applications.

Chemical Biology Probe Development via Orthogonal Derivatization of the Cyano, Amino, and Ester Handles

Researchers developing bifunctional degrader molecules (PROTACs) or fluorescent probes can exploit the three orthogonal handles of 866008-72-2. The ethyl ester at N6 can be hydrolyzed and conjugated to an E3 ligase ligand (e.g., VHL or CRBN recruiter) via amide bond formation. The 7-amino group can independently be acylated with a linker for fluorophore attachment, and the 8-cyano group can be transformed into a tetrazole or amidine to modulate target affinity [2]. Such multi-site addressability is absent in simpler naphthyridine building blocks .

Computational Docking and Pharmacophore Modeling Studies on 1,6-Naphthyridine-Based Kinase Inhibitors

Computational chemists constructing pharmacophore models for ATP-competitive kinase inhibitors can use 866008-72-2 as a validation ligand to benchmark docking programs against the 1,6-naphthyridine scaffold. The compound's well-defined hydrogen-bonding features (1 donor, 6 acceptors) and rigid bicyclic core provide a clear pharmacophore query for virtual screening of commercial compound libraries [1]. Unlike flexible, multi-ring kinase inhibitors, the compact size (MW 334) and limited conformational space (5 rotatable bonds) make it computationally tractable for high-throughput docking against multiple kinase crystal structures.

Quote Request

Request a Quote for ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.